(-)-Enitociclib

Description

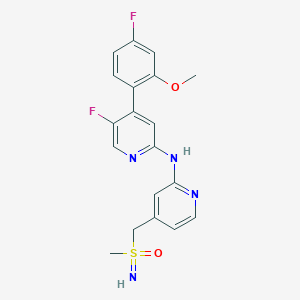

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCUMZWULWOUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701110196 | |

| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610358-59-2 | |

| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610358-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of (-)-Enitociclib in Multiple Myeloma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Enitociclib (formerly VIP152) is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9) that has demonstrated significant preclinical activity in multiple myeloma (MM). This technical guide provides an in-depth overview of the mechanism of action of this compound in MM, detailing its molecular targets, downstream effects, and the experimental basis for these findings. The information is intended to support further research and development of CDK9 inhibitors as a therapeutic strategy for this hematologic malignancy.

Core Mechanism of Action: Inhibition of Transcriptional Elongation

The primary mechanism of action of this compound in multiple myeloma is the selective inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] In MM, there is a high dependency on the continuous transcription of short-lived oncogenes, such as MYC, and anti-apoptotic proteins, like MCL-1.[2][3]

The P-TEFb complex, which also includes Cyclin T1, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 and Serine 5 positions.[1][4] This phosphorylation is a critical step for the transition from transcription initiation to productive elongation. By inhibiting the kinase activity of CDK9, this compound prevents the phosphorylation of RNAPII, leading to a stall in transcriptional elongation.[1][2] This results in the rapid depletion of mRNAs and their corresponding proteins with short half-lives, ultimately inducing apoptosis in cancer cells that are dependent on these oncogenes for survival.[2][3]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines

| Cell Line | IC50 (nM) | Culture Conditions | Assay Duration (hours) |

| NCI-H929 | 36 - 78 | RPMI-1640, 10% FBS | 96 |

| MM.1S | 36 - 78 | RPMI-1640, 10% FBS | 96 |

| OPM-2 | 36 - 78 | RPMI-1640, 10% FBS | 96 |

| U266B1 | 36 - 78 | RPMI-1640, 10% FBS | 96 |

Data compiled from multiple preclinical studies. The range of IC50 values reflects the variability observed across different experiments.[1][2]

Table 2: Effects of this compound on Key Protein Expression and Apoptosis Markers

| Marker | Effect | Cell Lines | Concentration | Time Point (hours) |

| p-RNAPII (Ser2/Ser5) | Inhibition | NCI-H929, OPM-2 | 0.5 - 1 µM | Up to 24 |

| c-Myc | Repression | NCI-H929, OPM-2 | 0.5 - 1 µM | Up to 24 |

| Mcl-1 | Repression | NCI-H929, OPM-2 | 0.5 - 1 µM | Up to 24 |

| PCNA | Repression | NCI-H929, OPM-2 | 0.5 - 1 µM | Up to 24 |

| Cleaved Caspase-3 | Induction | NCI-H929, OPM-2 | 0.5 - 1 µM | Up to 24 |

| Cleaved PARP | Induction | NCI-H929, OPM-2 | 0.5 - 1 µM | Up to 24 |

This table summarizes the qualitative effects of this compound on key downstream targets and apoptosis markers as determined by Western blotting.[1]

Experimental Protocols

Cytotoxicity Assay (Alamar Blue)

-

Cell Seeding: Multiple myeloma cell lines (NCI-H929, MM.1S, OPM-2, U266B1) are seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin/L-glutamine.[1]

-

Drug Treatment: Cells are treated with a range of this compound concentrations (typically 12.5 nM to 200 nM) or DMSO as a vehicle control.[1] 100 µL of the drug dilution is added to each well for a final volume of 200 µL.[1]

-

Incubation: Plates are incubated for 96 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

Viability Assessment: After the incubation period, 10% volume of Alamar Blue reagent is added to each well, and the plates are incubated for an additional 4-8 hours.[1]

-

Data Acquisition: Fluorescence is measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5] Cell viability is calculated as a percentage relative to the DMSO-treated control cells.

Western Blotting

-

Cell Lysis: Multiple myeloma cells are treated with specified concentrations of this compound or DMSO for various time points. After treatment, cells are harvested and lysed in Radioimmunoprecipitation Assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[1]

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a DC Protein Assay or a similar method.[1]

-

Sample Preparation: 30 µg of protein from each sample is mixed with Laemmli sample buffer and boiled for 5-10 minutes.[1]

-

Gel Electrophoresis: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-RNAPII, c-Myc, Mcl-1, PCNA, cleaved caspase-3, cleaved PARP, and a loading control like β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

Note: Specific antibody details (manufacturer, catalog number, dilution) are critical for reproducibility and should be meticulously documented in laboratory notebooks.

Mandatory Visualizations

Caption: Signaling pathway of this compound in multiple myeloma.

References

- 1. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Discovery of (-)-Enitociclib: A Selective CDK9 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(-)-Enitociclib, also known as VIP152 or BAY 1251152, is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key regulator of transcriptional elongation, a fundamental process in gene expression.[3] In many cancers, the machinery of transcription is hijacked to promote the overexpression of oncogenes and survival proteins, making CDK9 an attractive therapeutic target.[3] This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, with a focus on its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anticancer effects by selectively inhibiting the kinase activity of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[4] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 2 (Ser2) and serine 5 (Ser5) residues.[5][6] This phosphorylation event is critical for the transition from abortive transcription to productive elongation, allowing for the synthesis of full-length messenger RNA (mRNA) transcripts.[3]

By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a global suppression of transcriptional elongation.[7] This has a particularly profound impact on genes with short-lived mRNAs that encode for key oncogenic and survival proteins, such as MYC and MCL1.[3][5] The depletion of these critical factors induces cell cycle arrest and apoptosis in cancer cells that are dependent on their high expression.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC50 (nM) | Selectivity vs. CDK9 | Reference |

| CDK9 | Radiometric | 3 | - | [8] |

| CDK2 | Radiometric | 360 | 120-fold | [8] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | Not Specified | 29 | [8] |

| NCI-H929 | Multiple Myeloma | Alamar Blue | 36-78 | [5] |

| MM.1S | Multiple Myeloma | Alamar Blue | 36-78 | [5] |

| OPM-2 | Multiple Myeloma | Alamar Blue | 36-78 | [5] |

| U266B1 | Multiple Myeloma | Alamar Blue | 36-78 | [5] |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | Not Specified | 43-152 | [9] |

| SU-DHL-10 | Diffuse Large B-cell Lymphoma | Not Specified | 43-152 | [9] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK9 signaling pathway targeted by this compound and a general workflow for its preclinical evaluation.

References

- 1. Changing for the Better: Discovery of the Highly Potent and Selective CDK9 Inhibitor VIP152 Suitable for Once Weekly Intravenous Dosing for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospho-Rpb1 CTD (Ser2/5) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. Enitociclib (BAY 1251152) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]

- 9. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Enitociclib chemical structure and properties

An In-depth Technical Guide to (-)-Enitociclib

Introduction

Enitociclib, also known as BAY 1251152 or VIP152, is a potent and highly selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] It is under investigation as an experimental drug for the treatment of various cancers, particularly hematological malignancies like multiple myeloma (MM) and MYC-driven lymphomas.[3][4][5] CDK9 is a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which regulates transcriptional elongation by phosphorylating RNA Polymerase II (RNAPII).[6][7] By targeting this fundamental process, enitociclib disrupts the expression of key oncogenes and anti-apoptotic proteins with short mRNA half-lives, such as MYC and MCL1, leading to cell cycle arrest and apoptosis in cancer cells.[3][6][8] This document provides a detailed overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound, intended for researchers and drug development professionals.

Chemical Structure and Properties

Enitociclib is a chiral molecule; the clinically investigated compound is the (S)-enantiomer.[2][9] Its chemical identity and physicochemical properties are summarized below.

Chemical Identity

The structural and identifying information for the active (S)-isomer of Enitociclib is presented in Table 1.

| Identifier | Value |

| IUPAC Name | (S)-((2-((5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl)amino)pyridin-4-yl)methyl)(imino)(methyl)-λ⁶-sulfanone[2] |

| Alternate IUPAC Name | 5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine[4][6] |

| CAS Number | 1610408-97-3 ((S)-isomer)[2][4][6] |

| Synonyms | VIP152, BAY 1251152[2] |

| Canonical SMILES | COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C[1][10] |

| Isomeric SMILES | COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)C--INVALID-LINK--(=O)C[4][6] |

Physicochemical Properties

Key physical and chemical properties of Enitociclib are detailed in Table 2.

| Property | Value |

| Molecular Formula | C₁₉H₁₈F₂N₄O₂S[2][4][6] |

| Molecular Weight | 404.44 g/mol [2][4] |

| Exact Mass | 404.1119 Da[2] |

| Solubility | Soluble in DMSO (e.g., 81 mg/mL)[1] |

| Storage (Powder) | 3 years at -20°C[1][3] |

| Storage (Stock Solution) | 1 year at -80°C in DMSO[1] |

Mechanism of Action

Enitociclib's primary mechanism of action is the selective inhibition of CDK9 kinase activity.[1][2] CDK9, in a complex with Cyclin T1, forms the P-TEFb transcription factor.[7] P-TEFb is essential for the transition from transcription initiation to productive elongation. It phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at serine 2 (Ser2) and serine 5 (Ser5) residues.[8][11]

By binding to and blocking the kinase activity of CDK9, enitociclib prevents this critical phosphorylation event.[1][6] The resulting hypo-phosphorylated RNAPII stalls, leading to a disruption of transcriptional elongation. This process disproportionately affects the expression of genes with short-lived mRNA transcripts, which require constant replenishment.[8] Many of these rapidly transcribed genes encode oncoproteins and anti-apoptotic factors crucial for cancer cell survival, including MYC and MCL1.[3][8][12] The subsequent depletion of these proteins triggers cell cycle arrest and induces apoptosis, showing high efficacy in transcriptionally addicted tumors.[5][6]

Biological Activity

Enitociclib demonstrates high potency against its target kinase and robust anti-proliferative activity in various cancer cell lines.

In Vitro Potency and Selectivity

Enitociclib is a highly potent inhibitor of CDK9 with significant selectivity over other cyclin-dependent kinases.

| Target | IC₅₀ | Selectivity |

| CDK9 | 3 nM[1][2][13] | >50-fold vs. other CDKs[1][2] |

| CDK2 | 360 nM[1] | ~120-fold |

Cellular Activity

The compound effectively inhibits cell viability in cancer cell lines, particularly those derived from hematologic malignancies.

| Cell Line | Cancer Type | IC₅₀ | Reference |

| MOLM-13 | Acute Myeloid Leukemia | 29 nM | [13] |

| NCI-H929 | Multiple Myeloma | 36 - 78 nM | [3][7] |

| MM.1S | Multiple Myeloma | 36 - 78 nM | [7] |

| OPM-2 | Multiple Myeloma | 36 - 78 nM | [3][7] |

| U266B1 | Multiple Myeloma | 36 - 78 nM | [3][7] |

| Human Lymphoma Panel (35 lines) | Lymphoma | 43 - 152 nM | [14][15] |

Preclinical Studies and Experimental Protocols

Preclinical studies in both in vitro and in vivo models have validated the mechanism and demonstrated the anti-tumor efficacy of enitociclib.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of enitociclib on cancer cells.

-

Cell Plating: Tumor cells are seeded in 96-well plates (e.g., at 5 x 10³ cells per well) in their respective growth medium supplemented with 10% fetal calf serum.[1][8]

-

Compound Addition: After 24 hours, the medium is replaced with fresh medium containing enitociclib at various concentrations (typically ranging from 0.001 to 10 µM) or a DMSO vehicle control.[1]

-

Incubation: Cells are incubated for 96 hours in the presence of the test substance.[1][8]

-

Viability Measurement: Cell viability is assessed using methods such as crystal violet staining or the Alamar Blue assay.[1][8] The results are used to calculate IC₅₀ values.

Western Blotting

This protocol is used to confirm the on-target effects of enitociclib by measuring changes in protein expression and phosphorylation.

-

Cell Treatment: Cancer cells (e.g., NCI-H929, OPM-2) are treated with DMSO (vehicle) or various concentrations of enitociclib (e.g., 0.5 to 1 µM) for specified time points (e.g., up to 24 hours).[8][11]

-

Lysate Preparation: Total cell lysates are prepared from the treated cells.

-

Immunoblotting: Lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins. Key proteins analyzed include:

-

Detection: Membranes are incubated with a secondary antibody and developed using chemiluminescence to visualize protein bands.[8]

In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy, tolerability, and pharmacodynamics of enitociclib in vivo.

-

Model System: Immunocompromised mice (e.g., SCID/Beige) are subcutaneously implanted with human cancer cells (e.g., JJN-3, OPM-2, SU-DHL-10).[7][16]

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups. Enitociclib is typically administered intravenously (IV) on a weekly schedule at doses ranging from 10-15 mg/kg.[8][16] A vehicle group serves as the control.

-

Efficacy Assessment: Tumor volume and mouse body weight are monitored regularly throughout the study.[16] Survival is also tracked as a primary endpoint.

-

Pharmacodynamic (PD) Assessment: For mechanism of action studies, tumors are extracted at various time points after a single dose. The tissue is then analyzed by qPCR or Western blotting to confirm target modulation (e.g., inhibition of RNAPII phosphorylation and downregulation of MYC/MCL1).[7][8]

Conclusion

This compound is a potent and selective CDK9 inhibitor with a well-defined mechanism of action centered on the disruption of transcriptional elongation. Preclinical data strongly support its activity in cancers that are dependent on the continuous transcription of oncogenes like MYC and anti-apoptotic genes like MCL1. It has demonstrated significant single-agent efficacy in in vitro and in vivo models of multiple myeloma and lymphoma.[2][8][16] Furthermore, studies have shown synergistic effects when enitociclib is combined with other anti-cancer agents, including bortezomib and lenalidomide.[7][8] These findings provide a robust rationale for its ongoing clinical investigation as a promising therapeutic agent for patients with aggressive and refractory hematological malignancies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enitociclib - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. ashpublications.org [ashpublications.org]

- 9. Enitociclib | (S)-BAY-1251152 - Chemietek [chemietek.com]

- 10. Enitociclib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enitociclib ((±)-BAY-1251152, VIP152) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Preclinical Profile of BAY 1251152 (Enitociclib): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 1251152, also known as VIP152 or enitociclib, is a second-generation, potent, and highly selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] As a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[3][4] This action releases RNAPII from promoter-proximal pausing, enabling transcriptional elongation.[5] The inhibition of CDK9 leads to the preferential downregulation of genes with short-lived mRNA transcripts, including critical oncogenes and anti-apoptotic proteins like MYC and MCL-1.[1][6][7] This mechanism makes CDK9 an attractive target for cancer therapy, particularly in hematological malignancies.[2][8]

This technical guide provides a comprehensive summary of the preclinical findings for BAY 1251152, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Mechanism of Action: Inhibition of P-TEFb-Mediated Transcription

BAY 1251152 exerts its anti-tumor effects by directly targeting the catalytic activity of CDK9.[9] The P-TEFb complex, a heterodimer of CDK9 and a cyclin partner (primarily Cyclin T1), is essential for productive transcriptional elongation.[4] In the absence of active P-TEFb, negative elongation factors (NELF) and DRB-sensitivity-inducing factor (DSIF) hold RNAPII in a paused state shortly after transcription initiation.[3][5] P-TEFb activation and recruitment lead to the phosphorylation of NELF, DSIF, and Serine 2 on the RNAPII C-terminal domain, which dismisses the negative regulators and stimulates robust transcription.[3][5]

By inhibiting CDK9, BAY 1251152 prevents this phosphorylation cascade, effectively blocking the transcription of key survival genes.[7][9] This leads to the rapid depletion of their corresponding proteins, such as MYC and MCL-1, ultimately inducing cell cycle arrest and apoptosis in cancer cells dependent on these oncogenic drivers.[6][8]

Data Presentation

In Vitro Potency and Selectivity

BAY 1251152 demonstrates high potency against CDK9 with significant selectivity over other cyclin-dependent kinases.[7]

| Target | Assay Type | IC₅₀ (nM) | Selectivity Ratio (vs. CDK9) | Reference |

| CDK9 | Biochemical | 3 | - | [7][9][10] |

| CDK9 | Biochemical | 4 | - | [4] |

| CDK2 | Biochemical | 360 | 120x | [9] |

| CDK2 | Biochemical | - | 1033x | [6][7] |

| CDK7 | Biochemical | - | >5000x | [6][7] |

| Other CDKs | Biochemical | - | >50x | [4][9] |

Cellular Activity

The compound shows potent anti-proliferative activity in various cancer cell lines, particularly those of hematologic origin.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | 29 | [9][10] |

| HeLa | Cervical Cancer | 19.06 | [10] |

| SiHa | Cervical Cancer | 16.57 | [10] |

| OVCAR-3 | Ovarian Cancer | 74.64 | [10] |

Pharmacokinetics in Rats

Pharmacokinetic studies in rats revealed favorable properties for intravenous administration.[6]

| Parameter | Value | Unit |

| Blood Clearance (CLb) | 1.1 | L·h⁻¹·kg⁻¹ |

| Volume of Distribution (Vss) | 0.74 | L/kg |

| Half-life (t₁/₂) | 1.0 | h |

| Blood/Plasma Ratio | ~1 | - |

| Cytochrome P450 Inhibition | >20 | µM |

Experimental Protocols

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BAY 1251152 against a panel of kinases.

-

Methodology: While specific protocols for BAY 1251152 are not publicly detailed, such assays typically involve incubating the purified recombinant kinase (e.g., CDK9/Cyclin T1) with a known substrate (e.g., a peptide derived from the RNAPII C-terminal domain) and ATP in a suitable buffer. The test compound is added at varying concentrations. Kinase activity is measured by quantifying substrate phosphorylation, often using radiometric (³²P-ATP) or fluorescence-based methods. The IC₅₀ value is calculated from the resulting dose-response curve.

Cell Proliferation Assay

-

Objective: To measure the effect of BAY 1251152 on the growth of cancer cell lines.

-

Methodology: Cultivated tumor cells (e.g., MOLM-13) are seeded in 96-well plates.[9] After a period of attachment or stabilization (typically 24 hours), the cells are treated with a range of concentrations of BAY 1251152 for a defined period (e.g., 4 days).[9] Cell viability or proliferation is then assessed using a colorimetric or fluorometric assay, such as MTT, crystal violet, or resazurin-based methods. The IC₅₀ is determined by plotting cell viability against drug concentration.[9]

In Vivo Xenograft Tumor Models

-

Objective: To evaluate the anti-tumor efficacy and tolerability of BAY 1251152 in a living organism.

-

Methodology: Human cancer cells (e.g., MOLM-13, MV4-11) are implanted subcutaneously or orthotopically into immunocompromised mice or rats.[6][9] Once tumors reach a palpable size, animals are randomized into vehicle control and treatment groups. BAY 1251152 is administered, typically via intravenous (i.v.) injection, on a specified schedule (e.g., 4.5 mg/kg, once weekly).[6][11] Tumor volume and body weight are monitored regularly. Efficacy is determined by metrics such as tumor growth inhibition (TGI) or tumor regression compared to the control group.[12]

Summary of In Vivo Findings

Preclinical in vivo studies have consistently demonstrated the efficacy and tolerability of BAY 1251152.

-

Single-Agent Activity: In human xenograft models of acute myeloid leukemia (AML), including MOLM-13 and MV4-11, BAY 1251152 exhibited significant single-agent anti-tumor efficacy.[2][10][13]

-

Dosing Schedule: A once-weekly intravenous dosing schedule was found to be effective and well-tolerated in various animal models.[2][11][13]

-

Superiority: In an MV4-11 xenograft model, a 4.5 mg/kg weekly i.v. dose of BAY 1251152 showed greater anti-tumor efficacy and safety compared to its predecessor, atuveciclib.[6]

-

Pharmacodynamics: In clinical studies that reflect preclinical predictions, BAY 1251152 treatment led to a significant, though transient, downregulation of MYC and MCL-1 mRNA levels in patient samples, confirming on-target activity.[1][2] The peak reduction was observed between 0.5 and 4 hours post-infusion.[1][14]

Conclusion

The preclinical data for BAY 1251152 (enitociclib) establish it as a potent and highly selective inhibitor of CDK9. Its mechanism of action, centered on the transcriptional suppression of key oncogenes, translates from biochemical and cellular assays to significant anti-tumor efficacy in in vivo models of hematological cancers. The compound's favorable pharmacokinetic profile supports the intravenous, once-weekly dosing schedule that has been carried forward into clinical development. These robust preclinical findings provided a strong rationale for the evaluation of BAY 1251152 in patients with advanced cancers.[9][10]

References

- 1. ashpublications.org [ashpublications.org]

- 2. oncotarget.com [oncotarget.com]

- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 6. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enitociclib (BAY 1251152) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Changing for the Better: Discovery of the Highly Potent and Selective CDK9 Inhibitor VIP152 Suitable for Once Weekly Intravenous Dosing for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

(-)-Enitociclib: A Technical Guide to CDK9 Target Validation in Hematologic Neoplasms

Introduction

(-)-Enitociclib (formerly BAY 1251152, also known as VIP152) is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] This technical guide provides an in-depth overview of the target validation of this compound in the context of hematologic malignancies. These cancers, which include various forms of leukemia, lymphoma, and multiple myeloma, often exhibit a strong dependence on transcriptional addiction, a state where cancer cells rely on the continuous high-level expression of specific oncoproteins for their survival and proliferation.[3][4] Key examples of such oncoproteins with short half-lives include MYC and the anti-apoptotic protein MCL-1, both of which are crucial drivers in many blood cancers.[5][6][7]

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which plays a pivotal role in regulating gene transcription by releasing RNA Polymerase II (RNAP II) from promoter-proximal pausing.[3][8] By inhibiting CDK9, this compound effectively disrupts this process, leading to the downregulation of critical survival proteins and inducing apoptosis in cancer cells. This guide details the mechanism of action, preclinical and clinical data, and experimental methodologies that substantiate CDK9 as a therapeutic target for this compound in hematologic neoplasms.

Mechanism of Action: CDK9 Inhibition

This compound selectively binds to and inhibits the kinase activity of CDK9.[9] As a core component of the P-TEFb complex, CDK9 phosphorylates the C-Terminal Domain (CTD) of RNAP II at the Serine 2 (Ser2) position, as well as negative elongation factors.[2][3] This phosphorylation event is a critical step for releasing RNAP II from a paused state, allowing for productive transcriptional elongation to proceed.[3]

In many hematologic malignancies, the expression of key oncogenes like MYC and MCL1 is highly dependent on this CDK9-mediated transcriptional regulation.[6][10] By blocking CDK9's kinase function, this compound prevents RNAP II phosphorylation, leading to a rapid decrease in the mRNA transcripts of these short-lived oncoproteins.[10][11] The subsequent depletion of MYC and MCL-1 proteins disrupts pro-survival signaling and triggers apoptosis in transcriptionally addicted cancer cells.[2][11]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data from preclinical and clinical studies, demonstrating the potency, selectivity, and efficacy of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 | Selectivity | Reference |

|---|---|---|---|---|

| CDK9 | Enzymatic | 3 nM | >50-fold vs other CDKs | [9] |

| CDK2 | Enzymatic | 360 nM | - | [9] |

| MOLM-13 (AML) | Cellular | 29 nM | - |[9] |

Table 2: In Vitro Cytotoxicity in Hematologic Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

|---|---|---|---|

| SU-DHL-4 | DLBCL | 0.043 - 0.152 µmol/L (range across 35 lymphoma lines) | [10][12] |

| SU-DHL-10 | DLBCL | 0.043 - 0.152 µmol/L (range across 35 lymphoma lines) | [10][12] |

| NCI-H929 | Multiple Myeloma | 36 - 78 nM (range across 4 MM lines) | [13] |

| MM.1S | Multiple Myeloma | 36 - 78 nM (range across 4 MM lines) | [13] |

| OPM-2 | Multiple Myeloma | 36 - 78 nM (range across 4 MM lines) | [13] |

| U266B1 | Multiple Myeloma | 36 - 78 nM (range across 4 MM lines) |[13] |

Table 3: In Vivo Efficacy in Hematologic Malignancy Xenograft Models

| Model | Cancer Type | Dosing Schedule | Key Outcomes | Reference |

|---|---|---|---|---|

| SU-DHL-10 Xenograft | DLBCL (MYC+) | 10 or 15 mg/kg, i.v., once weekly | Complete tumor regression at 15 mg/kg.[12][14] | [12][14] |

| AML Xenograft | AML | Various, including weekly i.v. | Promising single-agent antitumor efficacy and favorable tolerability.[5][6] | [5][6] |

| JJN-3, NCI-H929, OPM-2 Xenografts | Multiple Myeloma | 15 mg/kg, i.v., once weekly | Significant tumor growth delay; increased median survival.[11] |[11] |

Table 4: Phase 1 Clinical Trial Data in Hematologic Malignancies

| Trial Identifier | Patient Population | Dosing | Key Responses | Common Adverse Events | Reference |

|---|---|---|---|---|---|

| NCT02635672 | High-Grade B-cell Lymphoma (HGBL) with MYC and BCL2/BCL6 rearrangements | 30 mg, i.v., once weekly | 2 of 7 patients (29%) achieved durable complete metabolic responses.[5][6][7] | Mild/moderate gastrointestinal events, fatigue, fever, manageable neutropenia.[1][15] | [1][5][6][7][15] |

| Pooled Analysis (NHL & CLL) | Relapsed/Refractory NHL and CLL | 10-30 mg, i.v., once weekly | Favorable safety profile; clinical activity observed in NHL.[1] | Low white blood cell counts (40%), manageable with supportive care.[1] |[1] |

Experimental Protocols

Detailed methodologies are crucial for the validation of a drug target. Below are summaries of key experimental protocols used to evaluate this compound.

CDK9 Enzymatic Assay

-

Objective: To determine the direct inhibitory activity of this compound on CDK9 kinase.

-

Methodology:

-

Recombinant CDK9/Cyclin T1 enzyme is incubated with a specific peptide substrate and ATP (often radiolabeled with ³³P-ATP).

-

This compound is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically using phosphocellulose filter plates.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability / Cytotoxicity Assay

-

Objective: To measure the effect of this compound on the proliferation and viability of hematologic cancer cell lines.

-

Methodology (Alamar Blue Assay):

-

Cells are seeded in 96-well plates and allowed to adhere or stabilize for 24 hours.

-

This compound is added in a series of dilutions and incubated for a specified period (e.g., 72-96 hours).[13]

-

Alamar Blue (Resazurin) reagent is added to each well. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.

-

After a short incubation period (1-4 hours), the fluorescence or absorbance is measured using a plate reader.

-

The results are normalized to vehicle-treated control cells, and IC50 values are determined.

-

Western Blotting

-

Objective: To detect changes in the levels and phosphorylation status of target proteins following treatment with this compound.

-

Methodology:

-

Cells are treated with this compound for various time points.

-

Cells are lysed to extract total proteins. Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for target proteins (e.g., p-RNAPII Ser2, total RNAPII, MYC, MCL-1, cleaved PARP, cleaved Caspase-3) and a loading control (e.g., GAPDH, β-actin).[2][13]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Protein levels are quantified relative to the loading control.

-

Quantitative Real-Time PCR (qPCR)

-

Objective: To quantify the mRNA expression levels of CDK9 target genes.

-

Methodology:

-

Cells are treated with this compound for specified durations.

-

Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy).

-

RNA quality and quantity are assessed.

-

First-strand complementary DNA (cDNA) is synthesized from the RNA template using reverse transcriptase.

-

qPCR is performed using the synthesized cDNA, gene-specific primers for targets like MYC and MCL1, and a housekeeping gene (e.g., 18S rRNA, GAPDH) for normalization.[10][12]

-

The relative expression of the target genes is calculated using the ΔΔCt method.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.

-

Methodology:

-

Hematologic cancer cells (e.g., SU-DHL-10, JJN-3) are implanted subcutaneously or intravenously into immunodeficient mice (e.g., SCID/Beige).[11][14]

-

Once tumors are established and reach a palpable size, mice are randomized into treatment and vehicle control groups.

-

This compound is administered according to a defined schedule (e.g., 15 mg/kg, once weekly, via intravenous injection).[11][14]

-

Tumor volumes are measured regularly (e.g., twice weekly) with calipers.

-

Animal body weight and general health are monitored as indicators of toxicity.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting, qPCR) to confirm the on-target mechanism of action in vivo.[2]

-

Visualizations: Pathways and Workflows

// Pathway connections CDK9 -> RNAPII [label=" Phosphorylates Ser2\n (Releases Pause)", dir=back, style=dashed, color="#4285F4"]; RNAPII -> RNAPII_active [style=dashed, color="#34A853"]; Oncoproteins -> Proliferation;

// Inhibition Enitociclib -> CDK9 [label="Inhibits", color="#EA4335", T=_blank, arrowhead=T, style=bold]; Enitociclib -> Apoptosis [label="Induces", style=dashed, color="#EA4335"]; } END_DOT Caption: CDK9 signaling pathway and its inhibition by this compound.

// Connections A3 -> B1 [lhead=cluster_1]; B2 -> C1 [lhead=cluster_2];

// Final Outcome Validation [label="Target Validation:\nCDK9 in Hematologic\nNeoplasms", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 -> Validation; } END_DOT Caption: Experimental workflow for the target validation of this compound.

Conclusion

The comprehensive data from in vitro, in vivo, and early-phase clinical studies provide robust validation for CDK9 as a therapeutic target in hematologic neoplasms. This compound has demonstrated high potency and selectivity for CDK9, translating into effective inhibition of oncogenic transcriptional programs in cancer cells.[9][10] This on-target activity leads to the depletion of critical survival proteins like MYC and MCL-1, resulting in significant anti-tumor effects in preclinical models of lymphoma, leukemia, and multiple myeloma.[2][5][12]

Initial clinical data are promising, showing that this compound can be administered with a manageable safety profile and can induce durable complete responses in patients with aggressive, MYC-driven lymphomas.[5][7] Ongoing and future clinical trials will further define the efficacy of this compound, both as a monotherapy and in combination with other agents, solidifying its role in the treatment of transcriptionally addicted hematologic malignancies.[6][10]

References

- 1. cllsociety.org [cllsociety.org]

- 2. ashpublications.org [ashpublications.org]

- 3. benchchem.com [benchchem.com]

- 4. oncotarget.com [oncotarget.com]

- 5. oncotarget.com [oncotarget.com]

- 6. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 9. Enitociclib (BAY 1251152) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]

- 10. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Item - FIGURE 3 from Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 15. youtube.com [youtube.com]

The Disruption of Transcriptional Elongation: A Technical Guide to (-)-Enitociclib's Impact on RNA Polymerase II Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of (-)-Enitociclib, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The focus is on its direct effect on the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical process for transcriptional elongation and a key target in oncology.

Core Mechanism of Action

This compound, also known as VIP152 or BAY-1251152, is a potent and selective small molecule inhibitor of CDK9.[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), a heterodimer that also includes a regulatory cyclin T subunit.[1] The P-TEFb complex plays a pivotal role in the transition from transcription initiation to productive elongation by phosphorylating the CTD of the largest subunit of RNAPII, Rpb1.[2][3]

The CTD of Rpb1 consists of multiple tandem repeats of the heptapeptide consensus sequence Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7.[3] The dynamic phosphorylation of the serine residues at positions 2 and 5 (Ser2 and Ser5) of this repeat is essential for the recruitment of various factors that regulate transcription and RNA processing.[2][4]

By binding to and inhibiting the kinase activity of CDK9, this compound prevents the P-TEFb-mediated phosphorylation of RNAPII at Ser2 and Ser5.[5][6] This inhibition stalls RNAPII, leading to a global downregulation of transcription, particularly of genes with short half-lives, including many oncogenes crucial for cancer cell survival and proliferation, such as MYC and MCL1.[5][7][8] This ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cells.[1][5]

Quantitative Analysis of this compound's Activity

The following tables summarize the quantitative data on the biological activity of this compound, focusing on its cytotoxic effects and its direct impact on RNAPII phosphorylation.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| OPM-2 | Multiple Myeloma | ~0.036 - 0.078 | 96 | [9] |

| NCI-H929 | Multiple Myeloma | ~0.036 - 0.078 | 96 | [9] |

| JJN-3 | Multiple Myeloma | ~0.036 - 0.078 | 96 | [9] |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 0.043 - 0.152 | Not Specified | [8] |

| SU-DHL-10 | Diffuse Large B-cell Lymphoma | 0.043 - 0.152 | Not Specified | [8] |

Table 2: Effect of this compound on RNA Polymerase II Phosphorylation

| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Effect on p-Ser2 RNAPII | Effect on p-Ser5 RNAPII | Reference |

| NCI-H929 | 0.5 - 1 | Up to 24 | Dose- and time-dependent inhibition | Dose- and time-dependent inhibition | [5] |

| OPM-2 | 0.5 - 1 | Up to 24 | Dose- and time-dependent inhibition | Dose- and time-dependent inhibition | [5] |

| SU-DHL-4 | 0.25, 1 | 4 (washout), up to 48 | Robust inhibition | Not explicitly stated, but overall RNAPII function inhibited | [7][8] |

| SU-DHL-10 | 0.25, 1 | 4 (washout), up to 48 | Robust inhibition | Not explicitly stated, but overall RNAPII function inhibited | [7][8] |

| JeKo-R | Not specified (dose-dependent) | 6 | Marked inhibition | Not explicitly stated, but CDK9 downstream signaling downregulated | [6] |

| Z138 | Not specified (dose-dependent) | 6 | Marked inhibition | Not explicitly stated, but CDK9 downstream signaling downregulated | [6] |

Experimental Protocols

This section details the methodologies used to investigate the effect of this compound on RNAPII phosphorylation and its downstream consequences.

Cell Culture and Drug Treatment

-

Cell Lines: Human multiple myeloma (MM) cell lines (OPM-2, NCI-H929, JJN-3) and diffuse large B-cell lymphoma (DLBCL) cell lines (SU-DHL-4, SU-DHL-10) are commonly used.[5][8][9]

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in culture medium for experiments.

-

Treatment: Cells are seeded at a specific density and treated with various concentrations of this compound or vehicle control (DMSO) for the indicated time periods.

Western Blotting for RNAPII Phosphorylation

This is the primary method to directly assess the phosphorylation status of RNAPII.

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for:

-

Phospho-RNAPII CTD (Ser2)

-

Phospho-RNAPII CTD (Ser5)

-

Total RNAPII

-

Downstream targets (e.g., c-Myc, Mcl-1)

-

Loading controls (e.g., β-actin, GAPDH)

-

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis of the bands can be performed to quantify the relative changes in protein phosphorylation and expression levels.[10]

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the effect of this compound on the transcription of downstream target genes.

-

RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR is performed using a real-time PCR system with specific primers for target genes (e.g., MYC, MCL1) and a reference gene (e.g., 18S rRNA, L32) for normalization.[5][10]

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows.

Caption: Mechanism of action of this compound.

Caption: Western blot workflow for RNAPII phosphorylation analysis.

Caption: qPCR workflow for analyzing downstream gene expression.

Conclusion

This compound effectively targets a fundamental process in gene transcription by selectively inhibiting CDK9. This leads to a significant reduction in the phosphorylation of RNA Polymerase II at Serine 2 and Serine 5 of the C-terminal domain. The consequence is a widespread disruption of transcriptional elongation, particularly affecting the expression of key oncogenes that drive the proliferation and survival of cancer cells. The data presented in this guide underscore the potent and specific mechanism of action of this compound, providing a strong rationale for its continued investigation and development as a therapeutic agent in oncology.

References

- 1. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinctive interactomes of RNA polymerase II phosphorylation during different stages of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

In Vitro Anti-proliferative Activity of (-)-Enitociclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-proliferative activity of (-)-Enitociclib (also known as BAY 1251152 and VIP152), a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document summarizes key quantitative data, details common experimental protocols used to assess its activity, and visualizes its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound is a highly selective inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] The P-TEFb complex, a heterodimer of CDK9 and a cyclin T subunit, plays a crucial role in regulating gene transcription by phosphorylating the carboxyl-terminal domain (CTD) of RNA Polymerase II (RNA Pol II).[1][2] By binding to and blocking the kinase activity of CDK9, this compound prevents the phosphorylation of RNA Pol II, leading to the inhibition of transcriptional elongation.[1][3][4][5] This disruption of transcription disproportionately affects the expression of short-lived proteins, including key oncoproteins and anti-apoptotic factors that are critical for cancer cell survival and proliferation.[3][6]

The primary mechanism of this compound's anti-proliferative effect is the transcriptional repression of oncogenes such as MYC and anti-apoptotic genes like MCL-1.[3][4][5][6][7] The downregulation of these key survival proteins induces cell cycle arrest and triggers apoptosis in cancer cells, particularly those dependent on high levels of transcriptional activity, such as various hematological malignancies.[3][4][6][7]

Quantitative Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly in hematological malignancies like multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Multiple Myeloma | |||

| NCI-H929 | Multiple Myeloma | 36 - 78 | [4][8] |

| MM1.S | Multiple Myeloma | 36 - 78 | [4] |

| OPM-2 | Multiple Myeloma | 36 - 78 | [4][8] |

| U266B1 | Multiple Myeloma | 36 - 78 | [4] |

| MOLM-13 | Acute Myeloid Leukemia | 29 | [1] |

| Lymphoma | |||

| SU-DHL-4 | Diffuse Large B-Cell Lymphoma | 43 - 152 | [7][9] |

| SU-DHL-10 | Diffuse Large B-Cell Lymphoma | 43 - 152 | [7][9] |

| Various Lymphoma Lines | Mantle Cell & Diffuse Large B-Cell | 32 - 172 | [10] |

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the in vitro anti-proliferative activity of this compound.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the effect of this compound on cancer cell proliferation and survival.

Protocol: AlamarBlue™ Cell Viability Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density in their respective growth medium supplemented with 10% fetal calf serum.[1] Incubate for 18-24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 µM to 10 µM) or a vehicle control (e.g., DMSO).[1]

-

Incubation: Incubate the treated cells for a specified period, typically 72 to 96 hours.[3][4]

-

Reagent Addition: Add AlamarBlue™ reagent to each well according to the manufacturer's instructions.

-

Signal Measurement: Incubate for a further 2-4 hours, then measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Protein Expression Analysis

Western blotting is employed to investigate the effect of this compound on the expression levels of key proteins in the CDK9 signaling pathway.

Protocol: Western Blot Analysis

-

Cell Lysis: Treat cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours).[4] After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-RNA Pol II Ser2/Ser5, c-Myc, Mcl-1, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.[3][4][11]

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBS-T and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Signal Visualization: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3] Densitometry analysis can be performed to quantify protein levels relative to the loading control.

Gene Expression Analysis by qPCR

Quantitative PCR (qPCR) is used to measure changes in the mRNA levels of target genes following treatment with this compound.

Protocol: Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Treat cells with this compound for a specified duration (e.g., 4 hours).[7][11] Extract total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and primers specific for the target genes (MYC, MCL1) and a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.[7][11]

-

Data Analysis: Perform the qPCR using a real-time PCR system. Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in treated samples relative to control samples.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

Caption: Signaling pathway of this compound's anti-proliferative activity.

Caption: Experimental workflow for assessing in vitro anti-proliferative activity.

References

- 1. Enitociclib (BAY 1251152) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Item - FIGURE 2 from Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - American Association for Cancer Research - Figshare [aacr.figshare.com]

The Discovery and Synthesis of BAY 1251152: A Potent and Selective CDK9 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 1251152, also known as VIP152 or enitociclib, is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Developed by Bayer and further advanced by Vincerx Pharma, this molecule represents a significant advancement in the pursuit of targeted cancer therapies.[1][3] By selectively targeting the positive transcription elongation factor b (P-TEFb) complex, of which CDK9 is the catalytic subunit, BAY 1251152 effectively downregulates the expression of key oncogenes such as MYC and MCL1, which are critical for the survival and proliferation of many cancer cells.[4][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of BAY 1251152, including detailed experimental protocols and data presented for clarity and comparison.

Discovery and Rationale

The development of BAY 1251152 originated from a lead optimization program building upon an earlier selective CDK9 inhibitor, atuveciclib (BAY 1143572).[7] The primary objective was to identify a candidate suitable for intravenous administration with an improved therapeutic index.[7] The discovery process focused on enhancing potency and selectivity for CDK9, particularly in the presence of high intracellular ATP concentrations, a common challenge for kinase inhibitors.[4] This led to the design of a novel chemical scaffold that ultimately yielded BAY 1251152, a compound demonstrating superior preclinical efficacy and a promising safety profile.[7]

Mechanism of Action: Targeting Transcriptional Addiction

BAY 1251152 exerts its anti-cancer effects by inhibiting the kinase activity of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the P-TEFb complex.[8] P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[8][9] This phosphorylation event releases RNAP II from a paused state at the promoter region of genes, allowing for productive transcript elongation.[8]

Many cancers exhibit a phenomenon known as "transcriptional addiction," where they become heavily reliant on the continuous and high-level expression of short-lived anti-apoptotic and pro-survival proteins, such as MYC and MCL1, for their growth and survival.[4][5] By inhibiting CDK9, BAY 1251152 prevents the phosphorylation of RNAP II, leading to a global shutdown of transcriptional elongation and a rapid depletion of these critical oncoproteins, ultimately inducing apoptosis in cancer cells.[5]

Quantitative Data

The potency and selectivity of BAY 1251152 have been extensively characterized through various in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of BAY 1251152

| Target | Assay Condition | IC50 (nM) | Reference |

| CDK9/Cyclin T1 | Low ATP | 3 | [10] |

| CDK9/Cyclin T1 | High ATP | 29 | [10] |

Table 2: Kinase Selectivity Profile of BAY 1251152

| Kinase | IC50 (nM) | Fold Selectivity vs. CDK9 (High ATP) | Reference |

| CDK1/Cyclin B | >10,000 | >345 | [7] |

| CDK2/Cyclin E | >1,000 | >34 | [10] |

| CDK4/Cyclin D1 | >10,000 | >345 | [7] |

| CDK5/p25 | >10,000 | >345 | [7] |

| CDK7/Cyclin H/MAT1 | >1,000 | >34 | [11] |

Table 3: Anti-proliferative Activity of BAY 1251152

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | 29 | [10] |

| MV-4-11 | Acute Myeloid Leukemia | 50-100 | [10] |

| NCI-H929 | Multiple Myeloma | 100-500 | [10] |

Synthesis of BAY 1251152

The synthesis of BAY 1251152 involves a multi-step process, with key intermediates being 5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-amine and a sulfoximine-containing pyridine derivative. The general synthetic scheme is outlined below.

Experimental Protocols

CDK9/Cyclin T1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of BAY 1251152 against the CDK9/Cyclin T1 complex.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Biotinylated peptide substrate (e.g., derived from the RNAP II CTD)

-

ATP (at both low, e.g., Km, and high, e.g., 1 mM, concentrations)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

BAY 1251152 stock solution in DMSO

-

Detection reagents (e.g., HTRF or AlphaScreen-based)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of BAY 1251152 in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

-

Add the CDK9/Cyclin T1 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents and incubate as per the manufacturer's instructions.

-

Read the plate on a suitable plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MOLM-13)

Objective: To assess the anti-proliferative effect of BAY 1251152 on a human acute myeloid leukemia cell line.

Materials:

-

MOLM-13 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics

-

BAY 1251152 stock solution in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Seed MOLM-13 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well.

-

Prepare serial dilutions of BAY 1251152 in culture medium.

-

Add the diluted compound or DMSO (vehicle control) to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Allow the plate to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.

In Vivo Tumor Xenograft Model (MV-4-11)

Objective: To evaluate the in vivo anti-tumor efficacy of BAY 1251152 in a mouse model of acute myeloid leukemia.

Materials:

-

Female immunodeficient mice (e.g., NOD/SCID)

-

MV-4-11 cells

-

Matrigel

-

BAY 1251152 formulation for intravenous injection

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant MV-4-11 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly.

-

When tumors reach a pre-determined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer BAY 1251152 or vehicle control intravenously according to the desired dosing schedule (e.g., once weekly).

-

Measure tumor volumes with calipers at regular intervals (e.g., twice weekly).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

BAY 1251152 (VIP152) is a potent, selective, and intravenously administered CDK9 inhibitor that has demonstrated significant preclinical anti-tumor activity. Its mechanism of action, targeting the transcriptional machinery upon which many cancers depend, provides a strong rationale for its clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working in the field of oncology and drug discovery. Further clinical investigation will continue to elucidate the full therapeutic potential of this promising agent.

References

- 1. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. drughunter.com [drughunter.com]

- 4. P-TEFb is a crucial co-factor for Myc transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. c-Myc recruits P-TEFb for transcription, cellular proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Cellular Assays with (-)-Enitociclib

Introduction

(-)-Enitociclib (also known as BAY 1251152 or VIP152) is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2][3] This complex plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), which is essential for transcriptional elongation.[2][4][5] By inhibiting CDK9, enitociclib effectively blocks RNA Pol II-mediated transcription, leading to the rapid depletion of proteins with short half-lives.[4][6] This includes key oncogenic drivers and anti-apoptotic proteins such as MYC and Myeloid Cell Leukemia-1 (MCL1).[3][4][6] Consequently, enitociclib treatment can induce cell cycle arrest and apoptosis in cancer cells that are dependent on these proteins for their survival and proliferation.[2][7] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines.

Data Presentation

The cytotoxic activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Assay Duration |

| MOLM-13 | Acute Myeloid Leukemia | 29 nM | Not Specified |

| NCI-H929 | Multiple Myeloma | 36 - 78 nM (Range) | 96 hours |

| OPM-2 | Multiple Myeloma | 36 - 78 nM (Range) | 96 hours |

| MM1.S | Multiple Myeloma | 36 - 78 nM (Range) | 96 hours |

| U266B1 | Multiple Myeloma | 36 - 78 nM (Range) | 96 hours |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 43 - 152 nM (Range) | Not Specified |

| SU-DHL-10 | Diffuse Large B-cell Lymphoma | 43 - 152 nM (Range) | Not Specified |

| Rh30 | Alveolar Rhabdomyosarcoma | 48 - 182 nM (Range) | 96 hours |

| Rh41 | Alveolar Rhabdomyosarcoma | 48 - 182 nM (Range) | 96 hours |

| LAN1 | Neuroblastoma | 39 - 123 nM (Range) | 96 hours |

| SK-N-BE(2) | Neuroblastoma | 39 - 123 nM (Range) | 96 hours |

Data compiled from multiple preclinical studies.[1][3][8][9]

Signaling Pathway and Experimental Workflow

Caption: this compound inhibits the CDK9/Cyclin T complex, blocking RNA Pol II phosphorylation and oncogene transcription, leading to apoptosis.

Caption: General workflow for in vitro evaluation of this compound, from cell culture to data analysis.

Experimental Protocols

General Cell Culture Protocol

This protocol is a general guideline and should be adapted for specific cell lines (e.g., Multiple Myeloma, DLBCL).

-

Materials:

-

Appropriate cancer cell line (e.g., OPM-2, NCI-H929, SU-DHL-4).[3][8]

-

Complete growth medium (e.g., RPMI-1640 or DMEM).[8]

-

Fetal Bovine Serum (FBS), typically 10%.[8]

-

Penicillin/Streptomycin solution.[8]

-

This compound stock solution (e.g., 10 mM in DMSO).[1]

-

Sterile cell culture plates (6-well, 96-well), flasks, and pipettes.

-

-

Procedure:

-

Culture cells in T-75 flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.[8]

-

Passage cells regularly to maintain logarithmic growth. For suspension cells, this involves dilution; for adherent cells, use trypsinization.

-

For experiments, count cells using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue).

-

Prepare working solutions of this compound by diluting the stock solution in a complete growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[1]

-

Cell Viability (Cytotoxicity) Assay

This protocol uses the Alamar Blue (Resazurin) assay to measure cell viability following enitociclib treatment.[8]

-

Materials:

-

96-well clear-bottom, black-sided plates.

-

Alamar Blue reagent.

-

Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm).

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media.[8]

-

Incubate the plate for 24 hours to allow cells to attach (if adherent) and acclimatize.[1]

-

Add 100 µL of media containing serial dilutions of this compound to achieve final concentrations typically ranging from 1 nM to 10 µM.[1][8] Include a vehicle control (DMSO only).

-

Incubate the plate for 96 hours at 37°C and 5% CO2.[8]

-

Add Alamar Blue reagent (typically 10% of the well volume) to each well and incubate for an additional 2-4 hours, or as per the manufacturer's instructions.

-

Measure fluorescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the results to determine the IC50 value.

-

Apoptosis and Target Modulation by Western Blot

This protocol details the detection of apoptosis markers (cleaved PARP, cleaved Caspase-3) and mechanism-of-action markers (p-RNA Pol II, MYC, MCL1).[3][4][8]

-

Materials:

-

6-well plates.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[4][8]

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

Nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-RNA Pol II (Ser2/Ser5), anti-MYC, anti-MCL1, and a loading control (e.g., anti-β-actin or anti-GAPDH).[3][8]

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

-

-

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.5 µM to 1 µM) for desired time points (e.g., 6, 12, 24 hours).[8]

-

Harvest cells, wash with ice-cold PBS, and lyse with ice-cold RIPA buffer.[10]

-

Centrifuge the lysates at 12,000g for 15 minutes at 4°C to pellet cell debris.[10]

-

Collect the supernatant and determine the protein concentration using a BCA assay.[8]

-

-

Electrophoresis and Transfer:

-

Immunoblotting: